1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol
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Overview
Description
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol is an organic compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring containing sulfur. The presence of an amino group, a bromine atom, and a hydroxyl group makes this compound versatile for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:
- 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol
- 3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol
- 3-Amino-3-(4-bromothiophen-2-yl)propanoic acid These compounds share structural similarities but differ in the position of functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for a wide range of chemical and biological studies.
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
1-amino-3-(3-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2,5,10H,3-4,9H2 |
InChI Key |
ZQHJXUPJHMLAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(CN)O |
Origin of Product |
United States |
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